3-Nitro-4-phenyl-1,2,5-oxadiazole
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Overview
Description
3-Nitro-4-phenyl-1,2,5-oxadiazole is an organic compound belonging to the oxadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Mechanism of Action
Target of Action
3-Nitro-4-phenyl-1,2,5-oxadiazole is a derivative of oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom Oxadiazoles have been utilized in various applications, including as anticancer, vasodilator, anticonvulsant, and antidiabetic agents .
Pharmacokinetics
Oxadiazoles possess hydrogen bond acceptor properties, which could potentially influence their pharmacokinetic properties .
Result of Action
Oxadiazole derivatives have shown potential in various medicinal applications, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxadiazole derivatives improve the oxygen balance and release nitrogen gas, which is harmless to the environment, during decomposition . .
Preparation Methods
The synthesis of 3-Nitro-4-phenyl-1,2,5-oxadiazole typically involves the cyclization of benzophenone hydrazide followed by nitration. One common method includes the reaction of benzophenone hydrazide with nitrous acid to form the oxadiazole ring, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Nitro-4-phenyl-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Nitro-4-phenyl-1,2,5-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Comparison with Similar Compounds
3-Nitro-4-phenyl-1,2,5-oxadiazole can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antimicrobial and anti-inflammatory properties.
1,3,4-Oxadiazole: Widely studied for its anticancer and antiviral activities.
1,2,3-Oxadiazole: Less stable and less commonly used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-nitro-4-phenyl-1,2,5-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-11(13)8-7(9-14-10-8)6-4-2-1-3-5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHHKBZPGQFDKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879290 |
Source
|
Record name | FURAZAN, NITROPHENYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76016-68-7 |
Source
|
Record name | FURAZAN, NITROPHENYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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